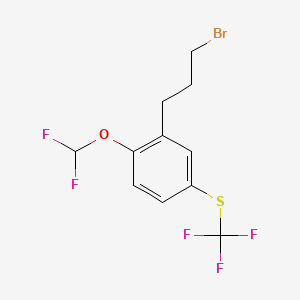
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of bromine atoms to the benzene ring.
Methoxylation: Addition of difluoromethoxy groups.
Thioether Formation: Incorporation of trifluoromethylthio groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as distillation and recrystallization to obtain pure product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: Replacement of bromine atoms with other functional groups.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace bromine atoms.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the overall structure of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic pathways.
Signal Transduction: Modulation of signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromopropyl)-4-(difluoromethoxy)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-4-fluoro-3-(trifluoromethoxy)benzene
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-5-(trifluoromethylthio)benzene is unique due to its specific arrangement of bromine, fluorine, and sulfur atoms, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H10BrF5OS |
|---|---|
Molekulargewicht |
365.16 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-5-1-2-7-6-8(19-11(15,16)17)3-4-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI-Schlüssel |
OGJAKUNGTUXSIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCCBr)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


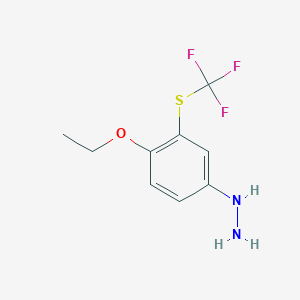

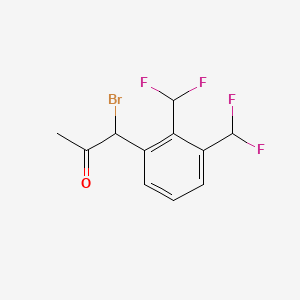
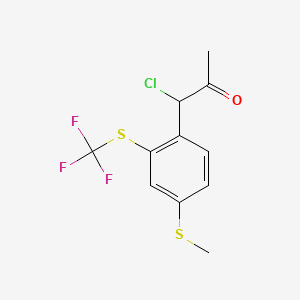
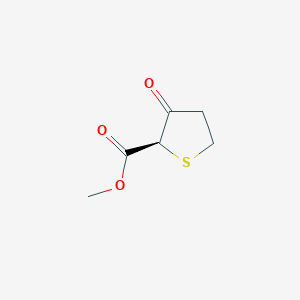
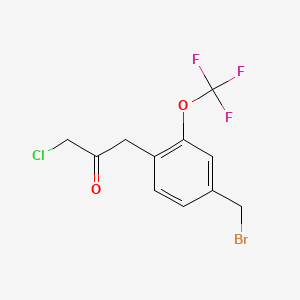
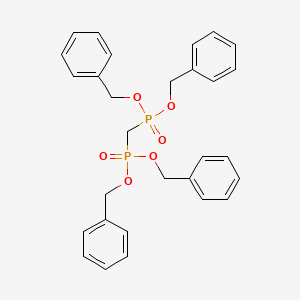
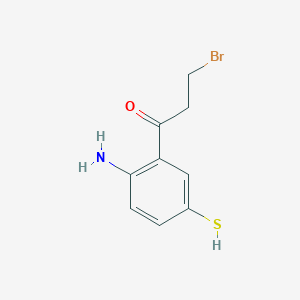
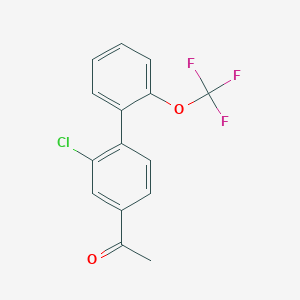
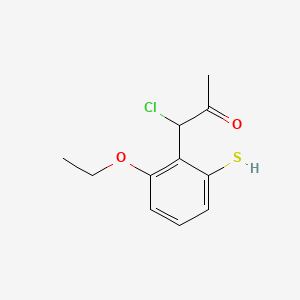
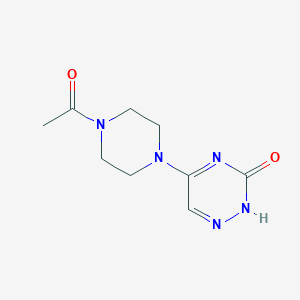
![1-[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]prop-2-en-1-one](/img/structure/B14061668.png)
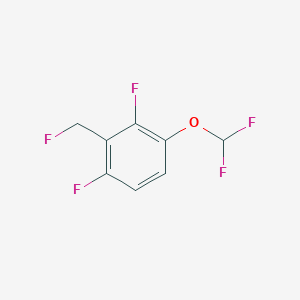
![[(5S)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14061692.png)
